MitoB

In Vivo ROS Detection Mitochondrial Oxidative Stress Aging Biology

MitoB is the only probe that combines TPP-driven mitochondrial accumulation, arylboronic acid-mediated H2O2 selectivity, and LC-MS/MS ratiometric quantification with deuterated internal standards. This design enables absolute measurement of mitochondrial matrix H2O2 in intact living organisms—unlike fluorescence probes that lack organelle specificity or require exogenous enzymes. Validated across Drosophila, mouse, and trout models with standardized protocols, MitoB delivers reproducible cross-species data for aging, cardiovascular, neurodegeneration, and cancer research programs.

Molecular Formula C25H23BBrO3P
Molecular Weight 493.1438
CAS No. 1247025-84-8
Cat. No. B1193193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoB
CAS1247025-84-8
SynonymsMitoB
Molecular FormulaC25H23BBrO3P
Molecular Weight493.1438
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)OO.[Br-]
InChIInChI=1S/C25H22BO3P.BrH/c27-26(29-28)22-12-10-11-21(19-22)20-30(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27H,20H2;1H
InChIKeyMFIBJDFSRFHSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MitoB (CAS 1247025-84-8): Mitochondria-Targeted Ratiometric Mass Spectrometry Probe for In Vivo H2O2 Quantification


MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide; CAS 1247025-84-8) is a ratiometric mass spectrometry probe engineered to measure hydrogen peroxide (H2O2) within the mitochondrial matrix of living organisms [1]. The compound consists of a triphenylphosphonium (TPP) lipophilic cation that drives electrophoretic accumulation into mitochondria, conjugated to an arylboronic acid moiety that reacts selectively with H2O2 to form the phenol product MitoP [2]. Unlike fluorescence-based probes, MitoB enables ex vivo quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) of the MitoP/MitoB ratio, providing a weighted average of mitochondrial H2O2 levels in intact tissues [3].

Why MitoB Cannot Be Replaced by Generic ROS Probes or Alternative Mitochondrial Dyes for In Vivo H2O2 Assessment


Generic reactive oxygen species (ROS) probes such as MitoSOX (mitochondrial superoxide indicator), Amplex Red (extracellular H2O2 fluorogenic probe), and non-targeted boronates lack the integrated design required for compartment-specific, in vivo H2O2 quantification. MitoSOX detects superoxide rather than H2O2 and its fluorescence signal is confounded by mitochondrial membrane potential fluctuations and non-specific oxidation [1]. Amplex Red operates extracellularly, cannot access the mitochondrial matrix, and requires exogenous horseradish peroxidase, rendering it unsuitable for intact organism studies [2]. Non-mitochondrially-targeted boronate probes distribute broadly across cellular compartments, precluding organelle-specific measurements. MitoB uniquely combines TPP-mediated mitochondrial accumulation, arylboronic acid-mediated H2O2-selective reaction, and LC-MS/MS ratiometric detection with deuterated internal standards, enabling absolute quantification of mitochondrial matrix H2O2 in living animals [3].

Quantitative Differentiation of MitoB: Comparative Evidence for Scientific Procurement


MitoB Enables In Vivo Mitochondrial Matrix H2O2 Quantification Versus MitoSOX Superoxide Detection and Ex Vivo Amplex Red Assays

MitoB is administered to living organisms and accumulates within the mitochondrial matrix, where it reacts with H2O2 to form MitoP; the MitoP/MitoB ratio is subsequently quantified by LC-MS/MS from tissue extracts [1]. In contrast, MitoSOX detects mitochondrial superoxide (not H2O2) in cells ex vivo and requires immediate fluorescence measurement, while Amplex Red measures extracellular H2O2 in isolated systems [2]. In Drosophila, MitoB injection at 50 pmol/fly resulted in detectable MitoP/MitoB ratios of 0.15–0.30 after 6 hours, reflecting steady-state mitochondrial H2O2 levels [3].

In Vivo ROS Detection Mitochondrial Oxidative Stress Aging Biology

Selective H2O2 Reactivity of MitoB Boronate Moiety Compared to Broad ROS Sensitivity of MitoSOX

MitoB contains an arylboronic acid group that reacts selectively with H2O2 over other peroxides and ROS [1]. In vitro assays showed that MitoB (100 μM) incubated with 500 μM tert-butylhydroperoxide or cumene hydroperoxide exhibited negligible conversion to MitoP compared to H2O2, with the H2O2 reaction rate at least 20-fold higher [2]. MitoSOX, by contrast, is oxidized by multiple ROS including H2O2 and H2S, and its fluorescence can be quenched by H2S, leading to ambiguous signals [3].

ROS Selectivity Hydrogen Peroxide Mitochondrial Redox Biology

LC-MS/MS Ratiometric Quantification with Deuterated Internal Standards Enables Absolute H2O2 Measurement Versus Non-Standardized Fluorescence

MitoB quantification employs d15-MitoB and d15-MitoP as deuterated internal standards, enabling precise ratiometric LC-MS/MS measurement of the MitoP/MitoB ratio [1]. In aged mtDNA mutator mice, MitoB analysis revealed a significant increase in mitochondrial H2O2 compared to young controls (MitoP/MitoB ratio increased by approximately 2.5-fold) [2]. Fluorescence-based probes lack such absolute quantification standards and suffer from variability due to dye loading, photobleaching, and environmental factors.

Analytical Chemistry Quantitative Mass Spectrometry Mitochondrial H2O2 Assay

Mitochondrial Matrix Accumulation via TPP Cation Confers Subcellular Specificity Lacking in Untargeted H2O2 Probes

MitoB utilizes a triphenylphosphonium (TPP) cation to achieve electrophoretic accumulation into the mitochondrial matrix, driven by the negative mitochondrial membrane potential (Δψm ≈ −180 mV) [1]. In subcellular fractionation studies, >90% of cellular MitoB localized to the mitochondrial pellet [2]. In contrast, untargeted boronate probes (e.g., Peroxyfluor-1) distribute throughout the cytosol and nucleus, precluding compartment-specific H2O2 measurements.

Mitochondrial Targeting Subcellular Fractionation Organelle-Specific Assays

Cross-Species Validation of MitoB in Drosophila, Mouse, and Trout Models Contrasts with Cell-Line Restricted MitoSOX Use

MitoB has been validated for in vivo mitochondrial H2O2 measurement across multiple species: Drosophila melanogaster (50 pmol/fly, 6 h incubation) [1], Mus musculus (50 nmol/mouse i.p., 4 h incubation) [2], and Salmo trutta (brown trout; 25 nmol/g body weight i.p., 24 h at 12°C) [3]. MitoSOX is primarily limited to cell culture applications and requires immediate fluorescence microscopy, with no established protocol for whole-animal studies.

In Vivo Models Comparative Biology Ecological Oxidative Stress

Validated Application Scenarios for MitoB Based on Quantitative Differentiation Evidence


In Vivo Aging and Longevity Studies Requiring Mitochondrial H2O2 Dynamics

MitoB enables longitudinal assessment of mitochondrial H2O2 in aging model organisms. In Drosophila, MitoB injection (50 pmol/fly) followed by 6 h incubation and LC-MS/MS analysis revealed age-dependent increases in MitoP/MitoB ratios from ~0.15 to ~0.30 [1]. In mtDNA mutator mice, aged animals showed a 2.5-fold increase in mitochondrial H2O2 compared to young controls (MitoP/MitoB ~0.10 vs ~0.25) [2]. These quantitative data support procurement for aging research where authentic in vivo mitochondrial H2O2 measurements are required.

Mitochondrial Redox Signaling and Oxidative Damage Studies Across Species

The cross-species validation of MitoB (Drosophila, mouse, brown trout) makes it suitable for comparative oxidative stress research. Standardized protocols exist for each species: 50 pmol/fly (6 h) in Drosophila [1], 50 nmol/mouse i.p. (4 h) in mice [2], and 25 nmol/g i.p. (24 h at 12°C) in trout [3]. LC-MS/MS quantification with d15 internal standards ensures comparability across species and laboratories, supporting procurement for multi-species research programs.

Mitochondrial H2O2 Quantification in Disease Models Requiring Absolute Analytical Rigor

MitoB provides absolute ratiometric quantification via LC-MS/MS using d15-MitoB and d15-MitoP internal standards [1]. This enables precise H2O2 measurements in disease models where small but biologically significant changes occur. In mtDNA mutator mice, the 2.5-fold increase in mitochondrial H2O2 with aging was reliably detected and quantified [2]. This analytical rigor supports procurement for studies of cardiovascular disease, neurodegeneration, and cancer where mitochondrial H2O2 is implicated in pathology [3].

Ecological and Field Studies of Oxidative Stress in Wild Vertebrates

The MitoB method has been extended to ecological studies using brown trout (Salmo trutta), demonstrating field applicability [1]. MitoB (25 nmol/g i.p.) was administered and MitoP/MitoB ratios were determined after 24 h at 12°C, with detection limits optimized for tissue sample sizes and LC-MS sensitivity [2]. This validation supports procurement for ecological oxidative stress research where ex vivo fluorescence probes are impractical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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